Section 1: Core Identification and Physicochemical Properties
Section 1: Core Identification and Physicochemical Properties
An In-Depth Technical Guide to 1,8-Dichloronaphthalene
Abstract: This document provides a comprehensive technical overview of 1,8-Dichloronaphthalene, identified by CAS number 2050-74-0 . Intended for researchers, scientists, and professionals in drug development, this guide synthesizes critical data on its chemical identity, physicochemical properties, potential synthetic pathways, analytical characterization, and safety protocols. The structure of this guide is designed to deliver not just data, but also field-proven insights into the causality behind experimental and handling choices. All technical claims are substantiated with citations to authoritative sources.
1,8-Dichloronaphthalene is an aromatic organic compound belonging to the chlorinated naphthalene family.[1] Its unique substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in chemical synthesis.[1] The definitive identifier for this compound in scientific literature and chemical databases is its Chemical Abstracts Service (CAS) Registry Number.
CAS Number: 2050-74-0[2][3][4]
The core identifiers and properties are summarized below for rapid reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 1,8-dichloronaphthalene | [5] |
| Molecular Formula | C₁₀H₆Cl₂ | [2][3][4] |
| Molecular Weight | 197.06 g/mol | [2][4][6] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | 89 °C | [2][7][8] |
| Boiling Point | ~297 - 303 °C at 760 mmHg | [2][7] |
| Density | ~1.3 g/cm³ | [2][7] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [1] |
| Vapor Pressure | 0.00248 mmHg at 25°C | [2][8] |
| LogP (Octanol/Water) | 4.147 | [9] |
| SMILES | Clc1cccc2cccc(Cl)c12 | [1][5][10] |
| InChI Key | ADRYPAGQXFMVFP-UHFFFAOYSA-N | [1][5][10] |
Section 2: Synthesis & Mechanistic Insights
While 1,8-Dichloronaphthalene is commercially available for research purposes, understanding its synthesis provides context for its reactivity and potential impurities.[4] A common and logical approach for its preparation involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.
Conceptual Synthesis Pathway: The synthesis likely starts from a readily available naphthalene derivative, such as 1,8-diaminonaphthalene or 1,8-dinitronaphthalene. The dinitro compound would first be reduced to the diamine. The critical step involves the sequential diazotization of the amino groups followed by substitution with chlorine, typically using a copper(I) chloride catalyst.
Causality in Experimental Design:
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Stepwise Diazotization: Controlling the stoichiometry of the diazotizing agent (e.g., sodium nitrite in acidic medium) is crucial. A stepwise reaction is often preferred to manage the reactivity of the intermediate diazonium salts and improve yield.
-
Copper(I) Catalyst: The Sandmeyer reaction relies on a single-electron transfer mechanism facilitated by the copper(I) catalyst to generate an aryl radical and dinitrogen gas, followed by chlorine transfer. This provides a reliable method for introducing the chloro-substituent.
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Precursor Choice: The choice of precursors like 1,8-dinitronaphthalene or 1-amino-8-chloronaphthalene dictates the specific reagents and reaction conditions required for the transformation.[11]
Caption: Conceptual synthesis workflow for 1,8-Dichloronaphthalene.
Section 3: Analytical Characterization Workflow
The unambiguous identification and purity assessment of 1,8-Dichloronaphthalene are critical for its application in research and development. A multi-step analytical workflow is employed to ensure the material meets required specifications.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precise quantity of the solid material in a suitable volatile organic solvent, such as isooctane or acetonitrile, for chromatographic analysis.[1]
-
Chromatographic Separation: Inject the sample into a Gas Chromatograph (GC). The GC separates the target compound from any impurities or residual solvents based on differences in boiling point and affinity for the stationary phase.
-
Mass Spectrometric Identification: The eluent from the GC is directed into a Mass Spectrometer (MS). The molecule is ionized (typically via electron ionization), and the resulting fragmentation pattern is analyzed.[6] This mass spectrum serves as a molecular fingerprint, confirming the identity and molecular weight (197.06 g/mol ).[6]
-
Structural Confirmation (NMR): For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. ¹³C NMR provides information on the chemical environment of each carbon atom in the molecule.[5]
-
Purity Assessment: The purity is quantified from the GC chromatogram by calculating the area percent of the peak corresponding to 1,8-Dichloronaphthalene relative to the total peak area. Commercial grades typically offer ≥97% purity.[3]
Caption: Standard analytical workflow for compound validation.
Section 4: Applications in Research and Drug Development
1,8-Dichloronaphthalene serves primarily as a useful research chemical and an intermediate in the synthesis of more complex molecules.[1][3] Its significance lies in the rigid naphthalene scaffold and the reactive chlorine atoms, which can be displaced or used in cross-coupling reactions.
-
Building Block for Polycyclic Systems: It is a precursor for synthesizing larger polycyclic aromatic hydrocarbons (PAHs) or heterocyclic systems. The peri-disposition of the chlorine atoms can be exploited to create strained ring systems or ligands for organometallic chemistry.
-
Material Science: Chlorinated naphthalenes have been investigated for their dielectric properties and as intermediates in the synthesis of dyes and functional materials.[3]
-
Drug Discovery: In drug development, the dichloronaphthalene core can be used as a rigid scaffold to which various functional groups are attached. This allows for the systematic exploration of chemical space around a fixed core structure, a key strategy in medicinal chemistry for optimizing ligand-receptor interactions.
Section 5: Safety, Handling, and Environmental Considerations
Proper handling of 1,8-Dichloronaphthalene is essential due to its hazardous properties.[1] A thorough risk assessment must be conducted before any experimental work.
GHS Hazard Classification: [5]
-
Acute Toxicity, Oral (H302): Harmful if swallowed.
-
Skin Corrosion/Irritation (H315): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (H318): Causes serious eye damage.
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][12] The product should be stored locked up and out of reach of children.[12]
-
Spill Management: In case of a spill, prevent further leakage if safe to do so. Pick up the material and transfer it to properly labeled containers for disposal.[12] Avoid flushing into surface water or sewer systems.
Environmental Impact: 1,8-Dichloronaphthalene is classified as toxic to aquatic life with long-lasting effects.[1][12] Its persistence in the environment is a significant concern.[1] Therefore, all waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Section 6: Molecular Symmetry
The substitution pattern of 1,8-Dichloronaphthalene results in a specific molecular symmetry that influences its physical properties, such as polarity and chirality. The molecule belongs to the C₂ᵥ point group .[13]
-
Symmetry Elements: The key symmetry elements are:
-
A C₂ rotational axis that bisects the C4a-C8a bond and passes through the midpoint of the C2-C3 and C6-C7 bonds.
-
Two vertical mirror planes (σᵥ) . One plane contains the C₂ axis and the chlorine atoms, while the other is the plane of the molecule itself.
-
-
Polarity and Chirality: Due to this symmetry, the individual C-Cl bond dipoles do not cancel out, resulting in a net molecular dipole moment, making the molecule polar. The presence of mirror planes means the molecule is achiral (superimposable on its mirror image).
Caption: Principal (C₂) axis of rotation in 1,8-Dichloronaphthalene.
References
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LookChem. (n.d.). 1,8-Dichloronaphthalene. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,8-dichloro- (CAS 2050-74-0). Retrieved from [Link]
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ChemBK. (2024, April 10). 1,8-Dichloronaphthalene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16311, 1,8-Dichloronaphthalene. Retrieved from [Link]
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LookChem. (n.d.). Cas 2050-74-0,1,8-DICHLORONAPHTHALENE. Retrieved from [Link]
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NIST. (n.d.). Naphthalene, 1,8-dichloro-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Brainly. (2020, February 4). Determine the point groups for: a. Naphthalene b. 1,8-Dichloronaphthalene c. 1,5-Dichloronaphthalene. Retrieved from [Link]
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Homework.Study.com. (n.d.). 1,8 dichloro naphthalene a) .sketch the molecule, show position of the principal axis; list the.... Retrieved from [Link]
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Chegg. (2016, October 29). 1,8-dichloronaphthalene a) sketch the molecule, show position of the principle axis. Retrieved from [Link]
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